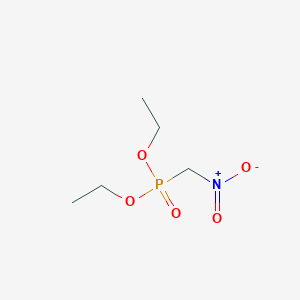

Diethyl (nitromethyl)phosphonate

Description

Historical Context and Evolution of Organophosphorus Chemistry

The field of organophosphorus chemistry, which forms the foundation for understanding Diethyl (nitromethyl)phosphonate, has a rich and extensive history. The first organophosphorus compound, tetraethyl pyrophosphate (TEPP), was synthesized in 1854, though its potent biological activity as a cholinesterase inhibitor was not discovered until much later. A pivotal moment in the field came in 1898 when Michaelis reported the synthesis of dialkyl phosphonates, compounds containing the now-familiar P-C bond. thieme-connect.com

The 20th century witnessed a rapid expansion of organophosphorus chemistry, driven in part by the search for new insecticides and the unfortunate development of chemical warfare agents. nih.govslideshare.net German chemist Gerhard Schrader and his team at IG Farben in the 1930s and 1940s synthesized thousands of organophosphorus compounds, including the nerve agents tabun (B1200054) and sarin, as well as the insecticide parathion. nih.govconicet.gov.ar This era of intense research led to the development of fundamental synthetic methodologies, such as the Michaelis-Arbuzov reaction, which remains a cornerstone for the formation of the carbon-phosphorus bond found in phosphonates. alfa-chemistry.com The post-war period saw a continued diversification of organophosphorus chemistry, with applications expanding into flame retardants, catalysts, and, most significantly for this review, reagents for organic synthesis. conicet.gov.ar

Overview of Phosphonate (B1237965) Chemistry and its Synthetic Versatility

Phosphonates are organophosphorus compounds characterized by a phosphorus atom bonded to one carbon atom, two alkoxy or aryloxy groups, and a double-bonded oxygen atom (a phosphoryl group). orgsyn.org This structural arrangement confers upon them a unique blend of stability and reactivity. The P-C bond is generally robust and resistant to hydrolysis, making phosphonates valuable isosteres for phosphates in medicinal chemistry. orgsyn.org

The synthetic versatility of phosphonates stems from the reactivity of the carbon atom alpha to the phosphonate group. The electron-withdrawing nature of the phosphonate moiety acidifies the α-protons, allowing for their removal by a base to generate a stabilized carbanion. This carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

The most prominent of these is the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction. alfa-chemistry.comwikipedia.org In the HWE reaction, the phosphonate-stabilized carbanion reacts with an aldehyde or ketone to produce an alkene, typically with a high degree of (E)-stereoselectivity. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying purification compared to the Wittig reaction. alfa-chemistry.com Beyond the HWE reaction, phosphonate carbanions can undergo alkylation, acylation, and conjugate addition reactions, making them indispensable tools for synthetic chemists. orgsyn.org

The applications of phosphonates are widespread and impactful. In medicine, bisphosphonates are a class of drugs used to treat osteoporosis, and phosphonate analogues of nucleotides are potent antiviral agents. orgsyn.org In agriculture, the phosphonate glyphosate (B1671968) is one of the most widely used herbicides. youtube.com The inherent properties of phosphonates also make them effective chelating agents and flame retardants. orgsyn.org

Positioning this compound as a Key Nitromethyl-Substituted Phosphonate Reagent

This compound is a specialized phosphonate reagent that incorporates a nitro group on the α-carbon. This structural feature significantly enhances the acidity of the α-protons, facilitating the formation of the corresponding carbanion under milder conditions compared to simple alkylphosphonates. The resulting nitromethylphosphonate anion is a key intermediate for the introduction of the nitroethenyl group into organic molecules.

The primary application of this compound is in the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated nitro compounds, also known as nitroalkenes. nih.gov These nitroalkenes are themselves highly valuable synthetic intermediates, serving as versatile precursors for a wide array of functional groups and molecular scaffolds. nih.gov The electron-withdrawing nitro group activates the double bond for Michael additions, cycloadditions, and reductions, enabling the synthesis of complex target molecules. encyclopedia.pub

The synthesis of this compound itself can be achieved through the nitration of a suitable phosphonate precursor. For instance, the reaction of diethyl (2-oxopropyl)phosphonate with a mixture of nitric acid and acetic anhydride (B1165640) yields this compound. thieme-connect.com

Research Significance and Scope of the Review

The significance of this compound lies in its ability to provide efficient access to functionalized nitroalkenes, which are pivotal building blocks in organic synthesis. The development of new synthetic methods utilizing this reagent continues to be an active area of research, driven by the demand for novel and efficient routes to biologically active compounds and complex molecular architectures.

This review focuses on the chemical properties and synthetic applications of this compound. It will detail its role as a reagent in contemporary organic synthesis, with a particular emphasis on its use in the Horner-Wadsworth-Emmons reaction for the preparation of α,β-unsaturated nitro compounds. The article will provide an overview of the fundamental chemistry that makes this reagent a powerful tool for synthetic chemists.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂NO₅P | |

| ¹H NMR (CDCl₃) | δ = 1.38 (t, J = 7.1 Hz, 6H), 4.24-4.30 (m, 4H), 4.95 (d, J = 15.4 Hz, 2H) | thieme-connect.com |

| ³¹P NMR (CDCl₃) | δ = 9.62 | thieme-connect.com |

| Boiling Point | 100 °C (1 Torr) | thieme-connect.com |

| Appearance | Pale-yellow liquid | thieme-connect.com |

Structure

2D Structure

Properties

IUPAC Name |

1-[ethoxy(nitromethyl)phosphoryl]oxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZUEDDBUDQFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500653 | |

| Record name | Diethyl (nitromethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53753-37-0 | |

| Record name | Diethyl (nitromethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Nitromethyl Phosphonate and Its Advanced Precursors

Strategies for the Direct Synthesis of Diethyl (nitromethyl)phosphonate

The direct formation of the P-C bond in this compound is primarily achieved through adaptations of time-honored organophosphorus reactions.

Two fundamental reactions in phosphorus chemistry, the Michaelis-Arbuzov and Michaelis-Becker reactions, are the cornerstones for synthesizing phosphonates. wikipedia.orgwikipedia.org

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. wikipedia.orgnih.govorganic-chemistry.org For the synthesis of this compound, this would necessitate the use of a halonitromethane (e.g., bromonitromethane (B42901) or iodonitromethane) as the alkylating agent. The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. Subsequently, a halide anion attacks one of the ethyl groups on the phosphonium salt, leading to the final phosphonate (B1237965) product and ethyl halide as a byproduct. wikipedia.org While powerful, this reaction often requires elevated temperatures. chinesechemsoc.org

The Michaelis-Becker reaction offers an alternative pathway, reacting a dialkyl phosphite (e.g., diethyl phosphite) with an alkyl halide in the presence of a base. wikipedia.org The base deprotonates the diethyl phosphite to form a nucleophilic phosphite anion, which then displaces the halide from the halonitromethane. Although it can often be performed under milder conditions than the Arbuzov reaction, yields can sometimes be lower. wikipedia.orggoogle.com

Challenges in these classical syntheses can arise from the stability and reactivity of the nitromethane-derived starting materials.

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern catalytic approaches have been developed. These include the use of Lewis acids, transition metals, and innovative reaction conditions.

Lewis Acid and Transition-Metal Catalysis: The Michaelis-Arbuzov reaction can be significantly accelerated by using Lewis acid mediators, which allows the reaction to proceed at room temperature. organic-chemistry.org Furthermore, palladium and copper catalysts have been employed for cross-coupling reactions between H-phosphonates and halides, providing milder and more efficient routes to phosphonates. organic-chemistry.orgorganic-chemistry.org Nickel-catalyzed electrochemical cross-coupling also represents a modern approach for forming the C-P bond at room temperature. organic-chemistry.org

Photoredox Catalysis: A radical-based alternative to the traditional nucleophilic substitution mechanism of the Arbuzov reaction has been developed. chinesechemsoc.org This method uses a photoredox catalyst to generate alkyl radicals from alkyl halides, which then react with specialized phosphite reagents. This approach works at room temperature and shows excellent tolerance for various functional groups. chinesechemsoc.org

Phase-Transfer and Microwave-Assisted Synthesis: The efficiency of the Michaelis-Becker reaction can be improved using phase-transfer catalysts (PTC), which facilitate the reaction between the aqueous and organic phases. researchgate.net Additionally, microwave irradiation has been shown to accelerate both Michaelis-Arbuzov and Michaelis-Becker reactions, often leading to shorter reaction times and improved yields. researchgate.netresearchgate.net

Table 1: Selected Modern Catalytic Methods for Phosphonate Synthesis This table presents examples of modern catalytic systems analogous to those that could be applied for the synthesis of this compound.

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Arylation | CuI / 2-phenylphenol | Diethyl malonate + Aryl iodides | Mild conditions, good functional group tolerance | organic-chemistry.org |

| Arylation | CuO-Nanoparticles | Active methylene (B1212753) compounds + Aryl halides | Heterogeneous, reusable catalyst | researchgate.net |

| Michaelis-Arbuzov | Pd(OAc)₂ / Xantphos | H-phosphonate diesters + Benzyl halides | Efficient Pd(0)-catalyzed cross-coupling | organic-chemistry.org |

| Radical Arbuzov | Photoredox Catalyst | Alkyl halides + o-phenylene phosphite | Room temperature, broad substrate scope (primary, secondary, tertiary halides) | chinesechemsoc.org |

| Electrochemical | Nickel electrodes | Aryl bromides + Dialkyl phosphites | Simple undivided cell, room temperature | organic-chemistry.org |

Preparation of Functionalized this compound Derivatives

The this compound scaffold is a valuable precursor for more complex molecules. The presence of both the nitro and phosphonate groups activates the α-carbon, making it amenable to a variety of chemical transformations.

The α-carbon of this compound is flanked by two strong electron-withdrawing groups (the nitro group and the phosphonate moiety), rendering the α-proton significantly acidic. This chemical feature is analogous to that of diethyl malonate, a classic substrate for alkylation reactions. libretexts.orglibretexts.org

Alkylation: Upon treatment with a suitable base (e.g., sodium hydride or an alkoxide), this compound can be deprotonated to form a resonance-stabilized enolate-like anion. This nucleophile readily participates in SN2 reactions with primary or secondary alkyl halides, leading to the formation of a new C-C bond at the α-position. libretexts.orglibretexts.org A related transformation is the Michael addition, where the anion of an α-substituted nitrophosphonate adds to activated alkenes like nitroolefins, catalyzed by bifunctional organocatalysts to create products with high stereoselectivity. acs.orgnih.gov

Arylation: The introduction of aryl groups at the α-position can be achieved through modern cross-coupling methodologies. Copper-catalyzed arylation, which has been successfully applied to diethyl malonate using aryl iodides, presents a viable strategy. organic-chemistry.org In these reactions, a copper catalyst, a base such as cesium carbonate, and a specific ligand facilitate the coupling of the phosphonate-derived carbanion with the aryl halide. organic-chemistry.org Other methods include using diaryliodonium salts as the aryl source, which can react with carbanions under basic conditions. nih.gov

Table 2: Representative C-Arylation Reactions of Active Methylene Compounds This table showcases methods applicable to the C-arylation of compounds with acidic protons, such as this compound.

| Arylating Agent | Catalyst / Base | Substrate Example | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| Aryl Iodides | CuI / Cs₂CO₃ | Diethyl Malonate | α-Aryl Malonates | Good to Excellent | organic-chemistry.org |

| Aryl Halides | CuO-NPs / Cs₂CO₃ | Diethyl Malonate | Diethyl 2-Aryl-malonate | 72-94% | researchgate.net |

| Diaryliodonium Salts | NaH | Malonates | α,α-Diaryl Malonates | 55-99% | nih.gov |

The functional groups within this compound can participate in reactions that build more complex molecular scaffolds, particularly heterocyclic systems. Cycloaddition reactions are a powerful tool for this purpose. nih.govlibretexts.org

A prominent example involves the use of β-phosphorylated nitroethenes, which are closely related to the title compound, in [3+2] cycloaddition reactions. When reacted with nitrile oxides, such as benzonitrile (B105546) N-oxide, these compounds serve as dipolarophiles to form highly substituted Δ²-isoxazoline rings. mdpi.com Density Functional Theory (DFT) studies have shown these reactions to be polar, one-step processes, with the regiochemical outcome dependent on the substitution pattern of the nitroethene. mdpi.com Such transformations demonstrate how the nitrophosphonate core can be embedded within a five-membered heterocyclic ring system, providing access to novel chemical entities.

Another powerful strategy for scaffold generation is the Povarov reaction, a formal [4+2] cycloaddition, which can be used to construct quinoline-based structures from imines and alkenes, showcasing the versatility of cycloadditions in creating complex frameworks. mdpi.com

Fundamental Reactivity and Mechanistic Aspects of Diethyl Nitromethyl Phosphonate

Proton Acidity and Carbanion Generation

The presence of two powerful electron-withdrawing groups, the diethylphosphonate ((EtO)₂P(O)) and the nitro (NO₂) group, directly attached to the methylene (B1212753) carbon (CH₂) profoundly influences the chemical properties of diethyl (nitromethyl)phosphonate. This unique structural arrangement results in a notable increase in the acidity of the C-H bonds of the methylene group, facilitating the formation of a stabilized carbanion upon treatment with a suitable base. This carbanion is a key reactive intermediate, and its generation is a critical first step in many of the synthetic applications of this compound.

Investigation of C-H Acidity and pKa Determination

The acidity of the α-protons in this compound is a direct consequence of the inductive and resonance effects exerted by the adjacent phosphonate (B1237965) and nitro moieties. These groups effectively delocalize the negative charge that develops upon deprotonation, thereby stabilizing the resulting conjugate base.

To provide context for the acidity of this compound, it is useful to compare its calculated pKa with that of related compounds. The presence of the nitro group significantly enhances the acidity compared to other α-substituted phosphonates. This heightened acidity allows for the use of a wide range of bases for the generation of the carbanion, from strong bases like alkali metal hydrides and alkoxides to milder amine bases in some instances.

| Compound | Calculated pKa (in DMSO) | Reference |

|---|---|---|

| This compound | Data not explicitly stated in provided search results | nih.gov |

Spectroscopic and Computational Analysis of Phosphonate Carbanions

Upon deprotonation, this compound forms a resonance-stabilized anion. Spectroscopic techniques, in conjunction with computational modeling, are essential tools for elucidating the structure and electronic distribution within this transient species. While specific spectroscopic data for the carbanion of this compound is scarce in the literature, general principles and studies on analogous systems provide a framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the carbanion would be expected to induce significant changes in the ¹H and ¹³C NMR spectra. The disappearance of the signal corresponding to the α-protons would be the most direct evidence of deprotonation. Furthermore, shifts in the resonances of the adjacent ethyl groups on the phosphonate moiety would be anticipated due to the altered electronic environment. ³¹P NMR spectroscopy would also be a valuable tool, as the chemical shift of the phosphorus nucleus is highly sensitive to the electronic changes at the α-carbon.

Infrared (IR) Spectroscopy: The IR spectrum of the carbanion would likely show characteristic changes in the stretching frequencies of the P=O and N-O bonds. The delocalization of the negative charge into these groups would lead to a decrease in their double bond character, resulting in a shift to lower wavenumbers.

Role of Nitronate Anion Tautomerism

A key feature of the anion derived from this compound is its existence as a resonance hybrid of a carbanion and a nitronate anion. This tautomerism plays a crucial role in its stability and reactivity.

In the carbanion form, the negative charge is localized on the carbon atom, while in the nitronate form, the charge is delocalized onto the oxygen atoms of the nitro group. The true structure of the anion is a hybrid of these two resonance contributors, with the negative charge being shared between the carbon and the oxygen atoms.

Carbon-Carbon Bond Formation through Stabilized Carbanions

The stabilized carbanion generated from this compound is a potent nucleophile that readily participates in reactions with a variety of electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is the cornerstone of its utility in organic synthesis.

The Horner-Wadsworth-Emmons (HWE) Olefination with this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the condensation of a stabilized phosphonate carbanion with a carbonyl compound to afford an alkene and a water-soluble phosphate (B84403) byproduct wikipedia.orgresearchgate.net. The use of this compound in the HWE reaction provides a route to nitroalkenes, which are versatile synthetic intermediates.

The mechanism of the Horner-Wadsworth-Emmons reaction has been extensively studied and is generally understood to proceed through the following steps:

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate by a base to generate the stabilized carbanion/nitronate anion.

Nucleophilic Addition: The phosphonate anion then acts as a nucleophile and adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a β-alkoxyphosphonate. This step is often the rate-limiting step of the reaction.

Oxaphosphetane Formation: The β-alkoxyphosphonate intermediate can then undergo an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

Elimination: The oxaphosphetane is unstable and fragments to yield the alkene product and a diethyl phosphate salt. This elimination step is typically stereospecific.

The stereochemical outcome of the HWE reaction is a key consideration. Generally, the reaction of stabilized phosphonates with aldehydes leads to the preferential formation of the (E)-alkene researchgate.net. This stereoselectivity is attributed to the thermodynamic stability of the intermediates leading to the trans product. Several factors can influence the E/Z selectivity, including the nature of the phosphonate, the aldehyde, the base, and the reaction conditions researchgate.netalfa-chemistry.com. For instance, increasing the steric bulk of the aldehyde and using lithium salts tend to favor the formation of the (E)-alkene researchgate.net.

While the general mechanism of the HWE reaction is well-established, detailed kinetic studies on the reaction of this compound with specific aldehydes are not extensively reported in the literature. Such studies would provide valuable quantitative data on the reaction rates and the influence of various parameters on the reaction outcome.

| Factor | Influence on Stereoselectivity | Reference |

|---|---|---|

| Aldehyde Structure | Increased steric bulk favors (E)-alkene formation. | researchgate.net |

| Phosphonate Structure | Electron-withdrawing groups on the phosphonate can influence selectivity. | researchgate.net |

| Base and Counterion | Li⁺ > Na⁺ > K⁺ for (E)-selectivity. | researchgate.net |

| Temperature | Higher temperatures can increase (E)-selectivity. | researchgate.net |

Stereocontrol Strategies (E/Z Selectivity)

The stereochemical outcome of the HWE reaction, yielding either the E (trans) or Z (cis) isomer of the resulting nitroalkene, is a critical aspect of its synthetic utility. Generally, the HWE reaction favors the formation of the thermodynamically more stable E-alkene. chem-station.comwikipedia.org This preference is attributed to the stereochemical course of the reaction, where the transition state leading to the E-isomer is lower in energy.

However, the E/Z selectivity can be influenced by several factors:

Reaction Conditions: The choice of base, solvent, and reaction temperature can impact the stereochemical outcome. For instance, the use of sodium hydride in tetrahydrofuran (B95107) is a common condition that often leads to high E-selectivity.

Structure of the Carbonyl Compound: The steric bulk of the aldehyde or ketone can influence the approach of the phosphonate carbanion and thus the E/Z ratio of the product. Aromatic aldehydes, for example, almost exclusively yield (E)-alkenes in standard HWE reactions. wikipedia.org

Modification of the Phosphonate Reagent: While not directly modifying this compound itself, related strategies like the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups like trifluoroethyl esters, can dramatically shift the selectivity towards the Z-isomer. chem-station.comnih.gov This is due to the acceleration of the elimination step of the oxaphosphetane intermediate. nih.gov

The following table illustrates the typical E/Z selectivity observed in the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under standard conditions.

| Aldehyde Substrate | Base/Solvent | E/Z Ratio |

| Benzaldehyde | NaH / THF | >95:5 |

| 4-Nitrobenzaldehyde | NaH / THF | >95:5 |

| 4-Methoxybenzaldehyde | NaH / THF | >95:5 |

| Cyclohexanecarboxaldehyde | NaH / THF | ~90:10 |

| Pivalaldehyde | NaH / THF | ~85:15 |

Note: The data in this table is representative and compiled from general knowledge of the Horner-Wadsworth-Emmons reaction. Specific experimental data for this compound may vary.

Exploration of Aldehyde and Ketone Substrate Scope

The Horner-Wadsworth-Emmons reaction using this compound is applicable to a broad range of aldehydes and ketones. The phosphonate carbanion is generally more nucleophilic than the corresponding ylides used in the Wittig reaction, allowing it to react efficiently with a wider variety of carbonyl compounds, including sterically hindered ketones. chem-station.com

Aldehydes: Both aromatic and aliphatic aldehydes are excellent substrates for this reaction. Aromatic aldehydes, particularly those with electron-withdrawing or electron-donating groups, typically react to give high yields of the corresponding nitroalkenes. Aliphatic aldehydes also react readily.

Ketones: While generally less reactive than aldehydes, ketones also participate in the HWE reaction with this compound. The reaction with ketones often requires slightly more forcing conditions. The stereoselectivity of the olefination of ketones is often lower than that observed with aldehydes.

The table below provides an overview of the substrate scope for the HWE reaction of this compound.

| Carbonyl Substrate | Product | Typical Yield (%) |

| Benzaldehyde | 1-Nitro-2-phenylethene | 85-95 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-nitroethene | 80-90 |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2-nitroethene | 82-92 |

| Propanal | 1-Nitrobut-1-ene | 75-85 |

| Cyclohexanone | (Nitromethylene)cyclohexane | 60-75 |

| Acetophenone | 1-Nitro-2-phenylprop-1-ene | 55-70 |

Note: The data in this table is representative and compiled from general knowledge of the Horner-Wadsworth-Emmons reaction. Specific experimental data for this compound may vary.

Michael Addition Reactions of this compound

The carbanion generated from this compound can also act as a nucleophile in Michael addition reactions. In this conjugate addition, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene.

This compound as a Michael Donor

The presence of both the nitro and phosphonate groups makes the carbanion derived from this compound a "soft" nucleophile, which favors 1,4-conjugate addition over 1,2-direct addition to the carbonyl group of α,β-unsaturated systems. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of highly functionalized molecules.

Substrate Scope with Diverse Michael Acceptors

The Michael addition of this compound is compatible with a wide range of Michael acceptors. The reactivity of the acceptor is influenced by the nature of the electron-withdrawing group.

Common classes of Michael acceptors include:

α,β-Unsaturated Ketones (Enones): Both cyclic and acyclic enones are effective Michael acceptors.

α,β-Unsaturated Esters: Acrylates and related esters readily undergo conjugate addition.

α,β-Unsaturated Nitriles: Acrylonitrile and its derivatives are also suitable substrates.

Nitroalkenes: The addition to nitroalkenes provides a route to dinitro compounds, which are versatile synthetic intermediates.

The following table showcases the diversity of Michael acceptors that can be employed in reactions with this compound.

| Michael Acceptor | Product Type |

| Methyl vinyl ketone | γ-Nitro-γ-phosphono ketone |

| Cyclohexenone | 3-(1-Nitro-1-(diethoxyphosphoryl)methyl)cyclohexanone |

| Ethyl acrylate | Ethyl 4-nitro-4-(diethoxyphosphoryl)butanoate |

| Acrylonitrile | 4-Nitro-4-(diethoxyphosphoryl)butanenitrile |

| β-Nitrostyrene | 1,3-Dinitro-2-(diethoxyphosphoryl)-1-phenylpropane |

Note: The data in this table is representative and compiled from general knowledge of Michael addition reactions involving phosphonates. Specific experimental data for this compound may vary.

Regioselectivity and Diastereoselectivity in Michael Adduct Formation

The Michael addition of this compound to α,β-unsaturated carbonyl compounds is highly regioselective, with the nucleophilic attack occurring exclusively at the β-carbon of the Michael acceptor.

When the Michael acceptor and/or the resulting adduct contain stereocenters, the diastereoselectivity of the reaction becomes an important consideration. The formation of new stereocenters during the Michael addition can be influenced by the reaction conditions and the structure of the substrates. The addition of the phosphonate carbanion to a chiral Michael acceptor can proceed with high diastereoselectivity, controlled by the existing stereocenter. In cases where two new stereocenters are formed, the relative stereochemistry (syn vs. anti) of the product is determined by the transition state geometry of the addition. The use of chiral catalysts can enable enantioselective Michael additions, leading to the formation of optically active products.

Henry Reaction (Nitro-Aldol Condensation) Pathways

The Henry reaction, or nitro-aldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction results in the formation of a β-nitro alcohol. Given that this compound contains a nitroalkane moiety, it can, in principle, participate in Henry-type reactions.

The initial step of the Henry reaction involves the deprotonation of the nitroalkane to form a nitronate anion. wikipedia.org This anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. The reaction is reversible. wikipedia.org

For this compound, the acidic proton on the carbon atom between the nitro and phosphonate groups would be abstracted by a base. The resulting carbanion would then attack a carbonyl compound. The product of this reaction would be a β-hydroxy-α-nitro-α-phosphonate. These highly functionalized products could serve as versatile intermediates for further synthetic transformations. The reaction can be catalyzed by a variety of bases, and in some cases, Lewis acids can be used to activate the carbonyl component.

Other Key Transformations of this compound

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity conferred by the acidic α-hydrogen situated between the electron-withdrawing phosphonate and nitro groups. This structural feature enables the formation of a stabilized carbanion, which serves as a potent nucleophile in various carbon-carbon bond-forming reactions. Furthermore, the nitro group itself can undergo a range of transformations, adding to the synthetic utility of the molecule and its derivatives.

Nucleophilic Addition Reactions

The methylene proton of this compound is readily abstracted by a base to form a resonance-stabilized nitronate anion. This anion is a soft nucleophile that participates in several important addition reactions, including conjugate additions to Michael acceptors and nitroaldol (Henry) reactions with carbonyl compounds.

Michael Addition: The phosphonate-stabilized nitronate readily undergoes Michael (or 1,4-conjugate) addition to various α,β-unsaturated compounds. wikipedia.org This reaction is a reliable method for forming carbon-carbon bonds. wikipedia.org The reaction involves the addition of the nucleophilic carbanion to the β-carbon of an electron-deficient alkene. youtube.com A variety of Michael acceptors can be employed, including α,β-unsaturated esters, ketones, nitriles, and sulfones. nih.govrsc.org The effectiveness of the reaction can depend on the structure of the Michael acceptor and the reaction conditions. rsc.org For instance, conjugate additions of the related diethyl fluoronitromethylphosphonate to acceptors like α,β-unsaturated carbonyls, sulfones, and nitro compounds have been successfully demonstrated. nih.gov

| Michael Acceptor | Product Class | Reaction Conditions |

|---|---|---|

| α,β-Unsaturated Esters (e.g., Methyl Acrylate) | γ-Nitro-α-phosphono Esters | Base catalyst (e.g., DBU, CaO) |

| α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone) | γ-Nitro-α-phosphono Ketones | Base catalyst |

| α,β-Unsaturated Nitriles (e.g., Acrylonitrile) | γ-Nitro-α-phosphono Nitriles | Base catalyst (e.g., KOH/Al2O3) |

| Nitroalkenes | 1,3-Dinitro-2-phosphonoalkanes | Base catalyst |

Henry (Nitroaldol) Reaction: The Henry reaction is a classic carbon-carbon bond-forming reaction involving the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. wikipedia.orgorganic-chemistry.org this compound can act as the nitroalkane component, adding to various carbonyl compounds to yield β-hydroxy-α-nitro-α-phosphonates. researchgate.net The reaction begins with the deprotonation of the nitroalkane to form a nitronate, which then attacks the carbonyl carbon. wikipedia.org The resulting alkoxide is protonated to give the final β-nitro alcohol product. wikipedia.org These products are valuable synthetic intermediates because the nitro and hydroxyl groups can be further modified. wikipedia.orgresearchgate.net For example, the nitro group can be reduced to an amine, providing access to β-amino-α-hydroxy phosphonates, while the alcohol can be oxidized. wikipedia.org

| Carbonyl Compound | Product Class | Potential Subsequent Transformations |

|---|---|---|

| Formaldehyde | β-Hydroxy-α-nitro-α-phosphonate | Dehydration to nitroalkene, Reduction of nitro group |

| Aromatic Aldehydes (e.g., Benzaldehyde) | β-Aryl-β-hydroxy-α-nitro-α-phosphonate | Oxidation of alcohol, Reduction of nitro group |

| Aliphatic Ketones (e.g., Acetone) | β,β-Dialkyl-β-hydroxy-α-nitro-α-phosphonate | Nef reaction of the nitro group (after oxidation of alcohol) |

Redox Transformations Involving the Nitro Group (e.g., Nef Reaction)

The nitro group in this compound and its derivatives is susceptible to various redox transformations, the most prominent of which is the Nef reaction.

The Nef reaction converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone through acid hydrolysis of its nitronate salt. wikipedia.orgorganic-chemistry.org For derivatives of this compound, this reaction provides a pathway to α-ketophosphonates, which are highly valuable synthetic building blocks. The reaction is typically carried out by first forming the nitronate salt with a base, followed by treatment with a strong mineral acid like sulfuric acid. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the nitronate salt to form a nitronic acid, which is then further protonated. wikipedia.org This intermediate is attacked by water, and subsequent elimination of nitroxyl (B88944) (HNO), which dimerizes and decomposes to nitrous oxide (N₂O) and water, yields the carbonyl compound. wikipedia.org

| Reagent/Condition | Description | Outcome |

|---|---|---|

| Strong Acid (e.g., H₂SO₄, HCl) | Classical method involving acid hydrolysis of the pre-formed nitronate salt. wikipedia.org | α-Ketophosphonate |

| Oxidative Methods (e.g., Ozone, Oxone, KMnO₄) | Oxidative cleavage of the nitronate tautomer. wikipedia.org | α-Ketophosphonate |

| Reductive Methods (e.g., TiCl₃) | Reduces the nitronate to an imine, which is then hydrolyzed. wikipedia.org | α-Ketophosphonate |

Beyond the Nef reaction, the nitro group can be reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation). This transformation converts this compound derivatives into α-aminophosphonates, a class of compounds with significant biological and pharmaceutical importance.

Rearrangement and Cyclization Pathways

Derivatives of this compound can participate in synthetically useful rearrangement and cyclization reactions.

Rearrangements: A notable transformation is the phosphonate-phosphate rearrangement. This isomerization can occur in α-hydroxyphosphonates, which can be formed from the Henry reaction adducts of α-ketophosphonates (themselves derived from a Nef reaction). The rearrangement typically involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom. researchgate.net For instance, the adduct of diethyl α-oxoethylphosphonate and diethyl phosphite (B83602) can undergo such a rearrangement. researchgate.net

Cyclization: The functional groups within this compound derivatives can be exploited in cyclization reactions to form various heterocyclic structures. For example, nitrones derived from related phosphonates can undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings. nih.gov These isoxazolidine cycloadducts can serve as precursors to other important heterocyclic systems. Through subsequent steps like hydrogenolysis of the N-O bond followed by intramolecular cyclization, functionalized pyrrolidine (B122466) phosphonates can be synthesized. nih.gov

Decomposition Pathways of this compound Derivatives

The stability of this compound and its derivatives is influenced by factors such as pH and temperature.

Base-Induced Decomposition: Under basic conditions, derivatives of this compound can undergo decomposition. For example, the related compound diethyl fluoronitromethylphosphonate has been shown to decompose in the presence of a base. nih.gov The primary decomposition products identified were diethyl fluorophosphate (B79755) and fluoronitromethane, indicating that cleavage of the carbon-phosphorus (C-P) bond is a key decomposition pathway. nih.gov This suggests that similar C-P bond cleavage could be a potential decomposition route for derivatives of this compound under basic conditions.

Hydrolysis: Like other phosphonate esters, the diethyl ester groups are susceptible to hydrolysis under either acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis, often carried out with concentrated hydrochloric or hydrobromic acid at reflux, proceeds in two steps to sequentially cleave the two ester linkages, ultimately yielding the (nitromethyl)phosphonic acid. nih.gov This process converts the ester into its corresponding phosphonic acid, which can be desirable for certain applications or represent an unwanted decomposition pathway.

Applications of Diethyl Nitromethyl Phosphonate in Complex Molecular Synthesis

Construction of Stereodefined Alkenes and Alkyne Precursors

The presence of the phosphonate (B1237965) group in diethyl (nitromethyl)phosphonate makes it an ideal substrate for the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the stereoselective synthesis of alkenes. This reactivity is central to its application in constructing α,β-unsaturated systems and in strategies for carbon chain elongation.

The Horner-Wadsworth-Emmons reaction of this compound with aldehydes and ketones provides a direct route to α,β-unsaturated compounds bearing both a nitro group and a phosphonate group. These products are valuable intermediates in organic synthesis, as the nitro group can be further transformed into other functional groups, and the phosphonate can participate in subsequent reactions.

The HWE reaction generally favors the formation of (E)-alkenes, and this stereoselectivity is also observed in reactions involving this compound and its derivatives. For instance, the reaction of diethyl fluoronitromethylphosphonate, a closely related analog, with various aldehydes and trifluoromethyl ketones yields 1-fluoro-1-nitroalkenes with good to high stereoselectivities. It is well-established that the HWE reaction with stabilized phosphonate carbanions, such as the one derived from this compound, predominantly produces E-alkenes. The reaction proceeds through the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound.

While specific data for the HWE reaction of this compound is not extensively tabulated in the readily available literature, the general trend for HWE reactions suggests that reactions with aromatic aldehydes would proceed with high E-selectivity. The reaction conditions typically involve a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or ethylene (B1197577) glycol dimethyl ether (DME).

Table 1: Representative Horner-Wadsworth-Emmons Reactions of Phosphonates

| Phosphonate Reagent | Carbonyl Compound | Product | Stereoselectivity | Reference |

| Diethyl fluoronitromethylphosphonate | Various aldehydes | 1-Fluoro-1-nitroalkenes | Good to high | |

| Stabilized Phosphonate Carbanions | Aldehydes/Ketones | (E)-Alkenes | Predominantly E | |

| This compound | Aromatic Aldehydes | (E)-β-Nitrostyrenes | Expected high E |

Beyond the direct formation of α,β-unsaturated systems, this compound serves as a valuable tool for carbon chain elongation through alkylation and conjugate addition reactions. The acidic α-protons of the nitromethyl group can be readily removed by a base to generate a nucleophilic carbanion, which can then react with various electrophiles.

Alkylation of the carbanion derived from this compound with alkyl halides provides a straightforward method for introducing new carbon-carbon bonds. While successful alkylation has been reported for the fluorinated analog with iodomethane, this strategy allows for the extension of the carbon chain at the α-position to the nitro and phosphonate groups.

Furthermore, the carbanion of this compound can participate in Michael-type conjugate additions to α,β-unsaturated carbonyl compounds, sulfones, and nitro compounds. This reaction allows for the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, leading to the synthesis of more complex, functionalized phosphonates. These adducts can serve as precursors to a variety of other molecules.

Access to Diverse Heterocyclic Compounds

The reactivity of the nitro group in this compound, particularly its ability to form nitronates, opens up pathways for the synthesis of a wide range of nitrogen-containing heterocyclic compounds through cycloaddition and multicomponent reactions.

The deprotonation of this compound generates a nitronate, which can act as a 1,3-dipole in cycloaddition reactions with alkenes and alkynes. This [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful method for the construction of five-membered heterocyclic rings.

Specifically, the reaction of the nitronate derived from a C-phosphorylated nitrone with alkenes leads to the formation of isoxazolidines. These isoxazolidine (B1194047) products can be further transformed into other valuable heterocyclic systems. For example, diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to various alkenes has been shown to produce functionalized isoxazolidines, which can then be converted to substituted pyrrolidines. This strategy provides a route to highly functionalized five-membered nitrogen heterocycles. The synthesis of pyrazole (B372694) derivatives through the reaction of diethyl phosphonate with imino derivatives has also been reported.

Table 2: Synthesis of Heterocycles via Cycloaddition Reactions

| Dipole Precursor | Dipolarophile | Heterocyclic Product | Reference |

| N-benzyl-C-(diethoxyphosphoryl)nitrone | Dimethyl maleate | Isoxazolidine | |

| N-benzyl-C-(diethoxyphosphoryl)nitrone | cis-1,4-Dihydroxybut-2-ene | Isoxazolidine | |

| Diethyl phosphonate/Imino derivatives | - | Pyrazole amino phosphonates |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. This compound and related phosphonates can be valuable components in such reactions for the construction of diverse heterocyclic scaffolds.

The Kabachnik-Fields reaction, a three-component reaction between an aldehyde, an amine, and a dialkyl phosphite (B83602), is a well-established method for the synthesis of α-aminophosphonates, which can be precursors to various heterocycles. While direct participation of this compound in this named reaction is less common, related phosphonates are widely used. For instance, the one-pot, three-component reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate can lead to the formation of isoquinolin-1-ylphosphonates.

Development of Functionalized Organic Molecules

The synthetic utility of this compound extends to the development of a variety of functionalized organic molecules that are not necessarily heterocyclic. The dual functionality of the nitro and phosphonate groups provides a platform for a range of chemical manipulations.

As previously mentioned, the Horner-Wadsworth-Emmons reaction of this compound provides access to α,β-unsaturated nitrophosphonates. The nitro group in these products can be reduced to an amino group, hydrolyzed to a carbonyl group, or participate in various other transformations, leading to a diverse array of functionalized molecules.

The synthesis of functionalized pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates has been achieved through the 1,3-dipolar cycloaddition of a C-phosphorylated nitrone followed by further chemical transformations of the resulting isoxazolidine. This approach allows for the introduction of various functional groups onto the pyrrolidine (B122466) ring, creating molecules with potential biological activity. These functionalized molecules can serve as building blocks for the synthesis of more complex natural products and pharmaceutical agents.

Precursors for Fluoro-Organic Scaffolds

The introduction of fluorine into organic molecules can significantly modulate their biological properties. This compound serves as a key starting material for the synthesis of fluorinated phosphonates, which are valuable reagents for the construction of fluoro-organic scaffolds.

A pivotal transformation in this context is the electrophilic fluorination of this compound. Utilizing a fluorinating agent such as Selectfluor, the corresponding diethyl fluoronitromethylphosphonate can be synthesized. nih.gov This fluorinated derivative is a valuable reagent for introducing a fluoronitromethyl group into organic molecules.

One of the primary applications of diethyl fluoronitromethylphosphonate is in the Horner-Wadsworth-Emmons reaction. nih.govwikipedia.org This reaction involves the condensation of the phosphonate carbanion with aldehydes or ketones to yield 1-fluoro-1-nitroalkenes. These products are versatile intermediates for the synthesis of more complex fluorinated molecules. The reaction generally proceeds with good to high stereoselectivity, offering control over the geometry of the resulting double bond. nih.gov

Beyond the Horner-Wadsworth-Emmons reaction, the carbanion of diethyl fluoronitromethylphosphonate can also participate in conjugate addition reactions with Michael acceptors, such as α,β-unsaturated carbonyl compounds, sulfones, and nitro compounds. nih.gov These reactions provide access to a variety of modified diethyl 1-fluoro-1-nitrophosphonates, further expanding the scope of accessible fluoro-organic scaffolds.

Table 1: Synthesis of 1-Fluoro-1-nitroalkenes via Horner-Wadsworth-Emmons Reaction

| Aldehyde/Ketone | Product | Stereoselectivity |

|---|---|---|

| Benzaldehyde | 1-Fluoro-1-nitro-2-phenylethene | High |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-fluoro-2-nitroethene | High |

| Cyclohexanone | 1-(Fluoromethylidene)cyclohexane | Not specified |

| Trifluoromethyl ketones | Various 1-fluoro-1-nitroalkenes | Good to high |

Pathways to Aminoalkylphosphonates and Related Bioisosteres

Aminoalkylphosphonates are an important class of compounds that are recognized as structural analogues of α-amino acids. nih.gov In these bioisosteres, the carboxylic acid group is replaced by a phosphonic acid moiety, which can lead to unique biological activities. The synthesis of these compounds is a significant area of research in medicinal chemistry.

While direct synthesis from this compound is not extensively documented in single-step procedures, a logical and chemically feasible pathway involves the reduction of the nitro group to an amine. The resulting diethyl (aminomethyl)phosphonate is a fundamental building block for more complex aminoalkylphosphonates. The reduction of nitro compounds to amines is a standard transformation in organic chemistry and can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reagents.

The synthesis of the parent diethyl (aminomethyl)phosphonate has been reported through alternative routes, for instance, from N-(bromomethyl)phthalimide and triethylphosphite, followed by hydrazinolysis to release the free amine. chemicalbook.com This underscores the importance of the aminomethylphosphonate (B1262766) scaffold.

Once the aminomethylphosphonate is obtained, it can be further elaborated into a wide array of α-aminoalkylphosphonates. The most common methods for the synthesis of α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction. organic-chemistry.orgnih.gov The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite. The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine. These reactions provide access to a diverse range of α-aminophosphonates with various substituents.

Table 2: Common Synthetic Routes to α-Aminophosphonates

| Reaction Name | Reactants | Product |

|---|---|---|

| Kabachnik-Fields Reaction | Amine, Carbonyl Compound, Dialkyl Phosphite | α-Aminophosphonate |

| Pudovik Reaction | Imine, Dialkyl Phosphite | α-Aminophosphonate |

Synthesis of Phosphorylated Nitrones and Their Applications

Phosphorylated nitrones are valuable synthetic intermediates, particularly in the construction of heterocyclic compounds through 1,3-dipolar cycloaddition reactions. mdpi.comchesci.com These reactions allow for the formation of five-membered rings with a high degree of stereocontrol. chesci.com

The synthesis of C-phosphorylated nitrones can be achieved from precursors that are structurally related to this compound. A common strategy involves the Swern oxidation of a diethyl (hydroxymethyl)phosphonate to the corresponding formylphosphonate, which is then reacted in situ with a hydroxylamine (B1172632) to furnish the N-substituted C-diethoxyphosphorylated nitrone. scribd.com To utilize this compound as a starting material for this sequence, the nitromethyl group would first need to be converted to a hydroxymethyl group, a transformation achievable through various synthetic methods.

Once synthesized, these phosphorylated nitrones serve as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, most notably alkenes. mdpi.com This reaction leads to the formation of isoxazolidines, which are five-membered heterocyclic rings containing both nitrogen and oxygen. chesci.com The isoxazolidine products can be further transformed into other valuable compounds, such as α-aminophosphonates. scribd.com

The 1,3-dipolar cycloaddition of phosphorylated nitrones often proceeds with a high degree of diastereoselectivity, allowing for the synthesis of specific stereoisomers of the isoxazolidine products. scribd.com These isoxazolidine scaffolds are present in a number of biologically active molecules and serve as versatile intermediates for the synthesis of complex natural products and their analogues.

Table 3: 1,3-Dipolar Cycloaddition of a Phosphorylated Nitrone with Alkenes

| Alkene | Isoxazolidine Product | Diastereoselectivity |

|---|---|---|

| Styrene | 5-Phenyl-substituted isoxazolidine | Moderate to excellent |

| 1-Hexene | 5-Butyl-substituted isoxazolidine | Moderate to excellent |

| Acrylonitrile | 5-Cyano-substituted isoxazolidine | Moderate to excellent |

Catalysis in Diethyl Nitromethyl Phosphonate Transformations

Organocatalytic Systems for Asymmetric Reactions

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. unito.it For Diethyl (nitromethyl)phosphonate, these systems are particularly effective in promoting asymmetric additions where the phosphonate (B1237965) acts as a pronucleophile.

The activation of this compound in asymmetric reactions is often achieved through the use of chiral Brønsted bases or acids. rsc.orgnih.gov A chiral Brønsted base can deprotonate the phosphonate, generating a chiral ion pair. The resulting nucleophile can then attack an electrophile in a stereocontrolled manner.

Conversely, chiral Lewis acids can be employed to activate the electrophilic reaction partner, such as an aldehyde or imine. mdpi.com In some systems, a cooperative or bifunctional approach is used, where a single catalyst possesses both a Brønsted basic site to activate the phosphonate and a Lewis acidic or hydrogen-bond donor site (like a thiourea (B124793) or squaramide moiety) to activate the electrophile. nih.gov This dual activation strategy often leads to higher reactivity and enantioselectivity. nih.gov For instance, bifunctional iminophosphorane organocatalysts, acting as strong Brønsted bases, have been developed for enantioselective synthesis, highlighting the potential for such catalytic strategies with phosphonate-containing compounds. nih.gov

Cinchona alkaloids, particularly quinine (B1679958) and its derivatives, are highly effective organocatalysts for a range of asymmetric reactions. nih.govrsc.org They have been successfully applied in the enantioselective Michael addition of this compound to various Michael acceptors. Bifunctional catalysts, which combine a quinine scaffold with a hydrogen-bond donor group like thiourea or squaramide, are especially prominent. researchgate.net

In these systems, the tertiary amine of the quinine moiety functions as a Brønsted base, activating the this compound. Simultaneously, the thiourea or squaramide NH groups activate the electrophilic Michael acceptor (e.g., an enone or vinyl sulfone) through hydrogen bonding. This dual activation within a chiral framework orients the reactants in a specific transition state, leading to high enantioselectivity.

Research has shown the successful conjugate addition of α-nitrophosphonates to enones and vinyl sulfones using quinine-squaramide and quinine-thiourea catalysts. researchgate.netbuchler-gmbh.com These reactions produce α,γ-diaminophosphonic acid precursors and α-nitro-γ-sulfonyl phosphonates with high yields and excellent enantioselectivities, creating products with significant potential as synthetic building blocks. researchgate.netbuchler-gmbh.com The choice between a thiourea and a squaramide catalyst can influence the reaction's efficiency depending on the electronic properties of the Michael acceptor. researchgate.net

| Michael Acceptor | Catalyst Type | Catalyst Structure Detail | Yield | Enantioselectivity (ee) | Source |

|---|---|---|---|---|---|

| Aryl Vinyl Sulfones | Quinine-Squaramide | 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-Cyclobutene-1,2-dione | High | High | buchler-gmbh.com |

| Electron Rich Enones | Quinine-Thiourea | Not specified | Good to High | High | researchgate.net |

| Various Enones | Quinine-Squaramide | Not specified | Excellent | Excellent | researchgate.net |

Transition Metal Catalysis for Coupling and Functionalization

Transition metals offer a complementary approach to organocatalysis, enabling different types of transformations such as cross-coupling and functionalization reactions. mdpi.comnih.govkobv.de

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. In the context of this compound, palladium-catalyzed reactions can be envisioned for the functionalization of the nitromethyl unit. A highly relevant transformation is the palladium-catalyzed nitromethylation of aryl halides. organic-chemistry.orgnih.gov This process couples an aryl halide with nitromethane (B149229), demonstrating that a C(sp2)-C(sp3) bond can be formed at the nitromethyl carbon. Using this compound as the coupling partner in such a reaction would provide a direct route to α-aryl-α-nitromethylphosphonates. The optimization of these reactions often involves screening various phosphine (B1218219) ligands, with bulky, electron-rich ligands like XPhos proving effective. organic-chemistry.org The resulting arylnitromethanes are valuable precursors that can be converted to other functional groups, making this a powerful synthetic strategy. organic-chemistry.orgnih.gov

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Key Feature | Source |

|---|---|---|---|---|---|

| Various Aryl Halides | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Nitromethane | Efficient cross-coupling to form arylnitromethanes. | organic-chemistry.org |

| Aryl Nonaflates | Pd(PPh₃)₄ | Not specified (additive used) | Not specified | Iodide-accelerated C-P bond formation with diethyl phosphite (B83602). | nih.gov |

Copper catalysis is well-known for mediating the coupling of nucleophiles with various partners. The Hurtley reaction, a classic example, involves the copper-mediated α-arylation of activated methylene (B1212753) compounds like diethyl malonate. nih.gov Given that this compound is also an activated methylene compound, it is a prime candidate for analogous copper-mediated α-arylation reactions with aryl halides. Mechanistic studies on related systems suggest that the reaction proceeds through an in-situ generated copper(I) enolate complex. nih.gov The development of modern catalytic systems, often employing specific ligands, has significantly improved the scope and conditions for these transformations. nih.gov Such a method would provide a direct pathway to α-aryl-α-nitromethylphosphonates, which are valuable synthetic intermediates.

Ruthenium complexes, particularly as photoredox catalysts, have opened new avenues for chemical transformations. rsc.orgrsc.org Research has demonstrated that ruthenium(II) polypyridyl complexes can effectively catalyze the nitromethylation of substrates like N-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs) using nitromethane under visible light irradiation. rsc.org The reaction proceeds via a photoredox catalytic cycle. This methodology could potentially be adapted to use this compound as the source of the nitromethyl group, enabling the functionalization of a wide range of C-H bonds. The use of phosphonate-substituted phenanthroline ligands on the ruthenium catalyst has been shown to enhance catalytic efficiency and allows for catalyst recycling, adding a practical advantage to this approach. rsc.org

| Catalyst | Solvent | Key Outcome | Source |

|---|---|---|---|

| Ru(II) complex with phosphonate-substituted phenanthroline ligand (Ru-4,7PHEt) | Nitromethane/Methanol (1:1 v/v) | Efficient nitromethylation; catalyst can be separated and reused. | rsc.org |

Theoretical and Computational Investigations of Diethyl Nitromethyl Phosphonate

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of diethyl (nitromethyl)phosphonate. These studies typically involve geometry optimization to find the most stable conformation of the molecule and the calculation of various electronic properties.

The electronic structure is heavily influenced by the presence of the electron-withdrawing nitro (-NO₂) and phosphonate (B1237965) (-PO(OEt)₂) groups. These groups govern the distribution of electron density within the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. The MEP indicates regions of positive and negative electrostatic potential, highlighting the electrophilic and nucleophilic sites of the molecule. For instance, in related phosphonate compounds, the oxygen atoms of the phosphonate and nitro groups exhibit negative potential, while the hydrogen atoms of the ethyl groups and the methylene (B1212753) bridge show positive potential. ijcce.ac.ir

The stability of this compound can be assessed by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability. ijcce.ac.ir For similar phosphonate structures, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these energies. ijcce.ac.ir

Table 1: Calculated Electronic Properties of a Related Phosphonate Derivative

| Property | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | 3.605 eV |

| Dipole Moment | - |

| Data derived from a study on a substituted pyridinyl phosphonate. ijcce.ac.ir |

Mechanistic Elucidation of Key Reaction Pathways (e.g., HWE, Michael Addition)

This compound is a versatile reagent in organic synthesis, notably in the Horner-Wadsworth-Emmons (HWE) reaction and Michael additions. Computational studies are instrumental in elucidating the mechanisms of these reactions.

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction begins with the deprotonation of the phosphonate at the α-carbon to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the aldehyde or ketone in a rate-limiting step. wikipedia.org The resulting intermediate subsequently eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org The stereochemical outcome of the HWE reaction, which predominantly favors the formation of (E)-alkenes, is influenced by steric factors and the ability of the intermediates to equilibrate. wikipedia.orgorganic-chemistry.org The presence of the electron-withdrawing nitro group in this compound enhances the acidity of the α-proton, facilitating carbanion formation.

The Michael addition is another important reaction where the carbanion of this compound acts as a nucleophile. It adds to α,β-unsaturated carbonyl compounds or other Michael acceptors. rsc.orgmasterorganicchemistry.com The reaction proceeds via a conjugate addition mechanism. Computational studies on the Michael addition of phosphonate-stabilized carbanions to nitroalkenes have proposed a mechanism involving the formation of a complex between the catalyst, the phosphonate, and the nitroalkene. researchgate.net This is followed by the nucleophilic attack of the phosphonate carbanion on the β-carbon of the nitroalkene. researchgate.net The stereoselectivity of this reaction can be high, and computational models help in understanding the origin of this selectivity. researchgate.net

Prediction and Correlation of Reactivity Parameters (e.g., Acidity, Nucleophilicity)

Computational chemistry provides reliable predictions of key reactivity parameters such as acidity (pKa) and nucleophilicity. The acidity of the α-proton in this compound is a critical factor in its reactivity, as it determines the ease of carbanion formation.

The pKa value of the C-H bond adjacent to the phosphonate and nitro groups can be computationally estimated. Studies on related fluorinated phosphonates have shown a good correlation between calculated and experimental pKa values in dimethyl sulfoxide (B87167) (DMSO). The electron-withdrawing nature of both the nitro and phosphonate groups significantly increases the acidity of the methylene protons compared to simple alkanes. The nitro group, in particular, has a strong acidifying effect.

Table 2: Calculated C-H Acidities (pKa in DMSO) of Related Phosphonates

| Compound | Calculated pKa |

| Diethyl fluoronitromethylphosphonate | Lower pKa (more acidic) |

| Diethyl 1-fluoro-1-phenylsulfonylmethanephosphonate | Intermediate pKa |

| Tetraethyl fluoromethylenebisphosphonate | Higher pKa (less acidic) |

The nucleophilicity of the carbanion formed upon deprotonation is another crucial parameter. While phosphonate-stabilized carbanions are generally less basic than their Wittig reagent counterparts (phosphonium ylides), they are more nucleophilic. wikipedia.org This enhanced nucleophilicity allows them to react with a wider range of electrophiles. Global reactivity indices, such as the global electrophilicity index (ω) and global nucleophilicity index (N), derived from DFT calculations, can quantify the electrophilic and nucleophilic character of reactants. imist.ma For instance, in the reaction of a phosphonate with an electrophile, the phosphonate acts as the nucleophilic donor. imist.ma

Modeling of Stereoselective Induction in Catalytic Processes

This compound is a prochiral substrate, and its reactions can be rendered stereoselective through the use of chiral catalysts. Computational modeling is a powerful tool for understanding and predicting the stereochemical outcomes of such reactions.

A notable example is the asymmetric Michael addition of phosphonate-stabilized carbanions to nitroalkenes. researchgate.net In these reactions, chiral catalysts, such as cinchonine-lithium complexes, can induce high levels of diastereoselectivity and enantioselectivity. researchgate.net Computational models of the transition states can elucidate the origin of this stereoselectivity. These models often reveal that the catalyst, the phosphonate carbanion, and the nitroalkene assemble into a well-defined ternary complex. researchgate.net The specific interactions within this complex, such as hydrogen bonding and steric repulsions, favor one stereochemical pathway over the others. For example, a proposed transition state model for the addition of a phosphonate to a nitroalkene catalyzed by a cinchonine-Li complex suggests that the lithium cation coordinates to the oxygen atoms of the nitro group and the phosphonate, while the cinchonine (B1669041) provides a chiral environment that directs the approach of the nucleophile. researchgate.net

Structure-Reactivity and Structure-Selectivity Relationship Studies

Understanding the relationship between the structure of a molecule and its reactivity or selectivity is fundamental to organic chemistry. For this compound, the interplay between the phosphonate and nitro groups is key.

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the structural features of a series of compounds with their chemical reactivity or biological activity. nih.govnih.gov For nitro-substituted compounds, descriptors such as the energy of the LUMO (ELUMO), electrophilicity index (ω), and partial atomic charges are often important in predicting reactivity. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences these electronic parameters. nih.gov

In the context of the HWE reaction, the structure of the phosphonate reagent has a profound effect on the E/Z selectivity of the resulting alkene. While phosphonates with simple alkyl or ester groups at the α-position generally give high E-selectivity, modifications to the phosphonate structure can alter this outcome. For this compound, the presence of the nitro group is expected to influence the stability of the intermediates and transition states in the HWE reaction, thereby affecting the stereoselectivity.

Similarly, in Michael additions, the structure of both the phosphonate nucleophile and the Michael acceptor determines the reactivity and selectivity. The electronic and steric properties of the substituents on both reactants play a crucial role. For example, the exceptional effect of a nitro substituent has been noted in the phosphonation of imines, where it can direct the reaction towards different products. rsc.org

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Diethyl (nitromethyl)phosphonate Synthesis

The synthesis of phosphonates is increasingly being guided by the principles of green chemistry, which focus on minimizing hazardous substances and waste. sciencedaily.com While traditional methods for preparing phosphonates can be effective, they often rely on harsh reagents and solvents. Research is now directed towards more environmentally benign alternatives. sciencedaily.comrsc.org

Future synthetic strategies for this compound are expected to incorporate several green chemistry principles:

Solvent-Free Reactions: Performing reactions under solventless conditions, often using grinding techniques, minimizes the use of volatile organic compounds (VOCs). For the synthesis of related α-hydroxyphosphonates, grinding a mixture of aldehydes and diethylphosphite with a catalyst has proven to be an efficient, high-yield method. researchgate.net

Recyclable Catalysts: The use of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Choline hydroxide, an ionic liquid, has been demonstrated as a highly efficient and recyclable catalyst for the synthesis of α-hydroxyphosphonates, applicable to a wide range of substrates. rsc.org

Bio-sourced Catalysts: A novel approach involves using "ecocatalysts" derived from plants. For instance, magnesium-zinc (B8626133) mixed oxides (Eco-MgZnOx) prepared from the simple thermal treatment of Zn-hyperaccumulating plants have been used to promote the hydrophosphonylation of aldehydes under solvent-free conditions, offering high conversions and a broad substrate scope. mdpi.com

| Green Chemistry Approach | Catalyst/Method | Key Advantages for Phosphonate (B1237965) Synthesis | Relevant Findings |

| Solvent-Free Synthesis | Grinding with Piperazine | Reduces waste, simplifies purification, rapid reaction times. researchgate.net | High yields (up to 96%) achieved in minutes for α-hydroxyphosphonates. researchgate.net |

| Recyclable Catalysis | Choline Hydroxide | Catalyst can be reused multiple times, efficient under neat conditions. rsc.org | Good to excellent yields for a variety of aromatic and heterocyclic aldehydes. rsc.org |

| Ecocatalysis | Eco-MgZnOx from Arabidopsis halleri | Utilizes bio-sourced, inexpensive materials; mild reaction conditions. mdpi.com | Catalyst is reusable for up to five cycles with high product conversions. mdpi.com |

Exploration of Novel Reactivity Patterns and Synthetic Applications

Beyond its established use in Horner-Wadsworth-Emmons reactions, research is focused on uncovering new reactivity patterns for this compound and its derivatives. A key area of exploration is the synthesis and application of functionalized analogues.

For example, the electrophilic fluorination of this compound yields the previously unknown Diethyl fluoronitromethylphosphonate . nih.gov This compound exhibits unique reactivity:

It serves as a precursor to 1-fluoro-1-nitroalkenes via the Horner-Wadsworth-Emmons reaction with aldehydes and ketones. nih.gov

It undergoes conjugate additions to Michael acceptors, providing access to a variety of modified diethyl 1-fluoro-1-nitrophosphonates. nih.gov

Base-induced decomposition studies using NMR spectroscopy have identified its breakdown products, offering insights into its stability and reaction pathways. nih.gov

Future work will likely expand on the introduction of other functionalities onto the α-carbon, exploring how they modulate the compound's acidity, stability, and reactivity in fundamental organophosphorus reactions like the Pudovik, Arbuzov, and Michaelis-Becker reactions. wikipedia.orgresearchgate.net This could lead to the development of novel synthetic intermediates for creating complex, biologically relevant molecules. mdpi.com

Integration with Flow Chemistry and High-Throughput Experimentation

Modern chemical synthesis is being revolutionized by automation and miniaturization, enabling faster and more efficient discovery and optimization of reactions.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety, and higher purity of products. The synthesis of related hydroxymethyl phosphonates in a microfluidic reactor has been shown to dramatically shorten reaction times and increase both yield and purity compared to batch methods. lew.ro Applying this technology to the synthesis of this compound could lead to cleaner, more scalable, and economically viable production processes.

High-Throughput Experimentation (HTE): HTE utilizes miniaturized arrays, such as 1536-well plates, to run thousands of reactions simultaneously. nih.gov This allows for the rapid screening of a vast number of variables, including catalysts, ligands, solvents, and bases, to identify optimal reaction conditions. researchgate.netchemrxiv.org For the transformations of this compound, HTE can be used to:

Discover novel catalyst-substrate pairings for cross-coupling reactions. nih.gov

Rapidly optimize conditions for known transformations to improve yield and selectivity. researchgate.net

Screen for entirely new reactions and synthetic methodologies. chemistryworld.com

The data-rich output from HTE, when stored in machine-readable formats, can accelerate reaction development and discovery significantly. nih.govchemrxiv.org

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Synthesis and continuous processing | Faster reaction times, higher yield and purity, improved safety and scalability. lew.ro |

| High-Throughput Experimentation (HTE) | Reaction discovery and optimization | Rapid screening of thousands of conditions, minimizes reagent use, generates large datasets. nih.govresearchgate.net |

Design of Next-Generation Catalytic Systems for this compound Transformations

The development of advanced catalysts is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research is moving towards sophisticated catalytic systems that offer greater control over chemical transformations.

Bifunctional Catalysis: For enantioselective reactions, bifunctional catalysts are showing immense promise. An iminophosphorane superbase catalyst has been used for the enantioselective nucleophilic desymmetrization of phosphonate esters, providing a route to a wide range of chiral P(V) compounds. nih.gov Such systems could be adapted for asymmetric transformations of this compound, leading to valuable chiral building blocks.

Photoredox Catalysis: Light-mediated photoredox catalysis provides a mild and powerful method for forming C-P bonds. Recent advances have enabled the deoxygenative conversion of alcohols into their organophosphorus analogs, a strategy that could be applied to reactions involving this compound. princeton.edu

Nanocatalysis: Nanoparticle catalysts, such as those made from copper(II) oxide (CuO-NPs), offer high surface area and enhanced catalytic activity. They have been successfully used for C-C bond formation in the C-arylation of related active methylene (B1212753) compounds and can often be recycled with consistent activity. researchgate.net

The design of these next-generation catalysts will focus on improving turnover numbers, expanding substrate scope, and enabling previously inaccessible transformations.

Advanced Spectroscopic Characterization Techniques for Reactive Intermediates

Understanding reaction mechanisms is fundamental to improving and controlling chemical processes. This requires the detection and characterization of transient or reactive intermediates, which are often present in very low concentrations.

For reactions involving this compound, several advanced spectroscopic techniques are being employed:

In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy allow for the real-time monitoring of reactions. This has been used to identify and track the formation and consumption of intermediate species, such as formates and carbonyls, on catalyst surfaces during hydrogenation reactions. rsc.org